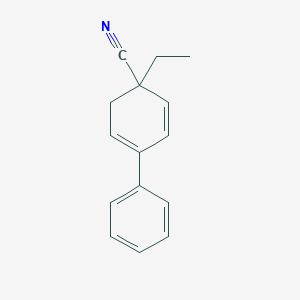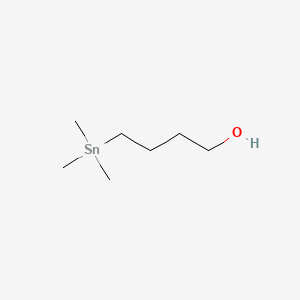
4-(Trimethylstannyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylstannyl)-1-butanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)-1-butanol typically involves the reaction of 4-bromo-1-butanol with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
4-Br-1-butanol+Me3SnCl→this compound+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethylstannyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Reagents such as lithium aluminum hydride (LiAlH_4) can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH_4) are commonly employed.
Major Products Formed
Oxidation: 4-(Trimethylstannyl)butanal or 4-(Trimethylstannyl)butanoic acid.
Substitution: Various organotin compounds depending on the substituent introduced.
Reduction: Different reduced organotin derivatives.
Applications De Recherche Scientifique
4-(Trimethylstannyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Trimethylstannyl)-1-butanol involves its interaction with various molecular targets. The trimethylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylsilyl)-1-butanol: Similar structure but with a silicon atom instead of tin.
4-(Trimethylgermyl)-1-butanol: Contains a germanium atom in place of tin.
4-(Trimethylplumbyl)-1-butanol: Features a lead atom instead of tin.
Uniqueness
4-(Trimethylstannyl)-1-butanol is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity as a Lewis acid make this compound particularly valuable in various chemical reactions and applications.
Propriétés
Numéro CAS |
53044-12-5 |
|---|---|
Formule moléculaire |
C7H18OSn |
Poids moléculaire |
236.93 g/mol |
Nom IUPAC |
4-trimethylstannylbutan-1-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1-4H2;3*1H3; |
Clé InChI |
CJCQPZYPEOBFOM-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


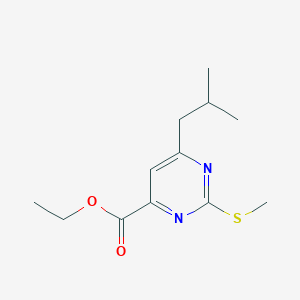
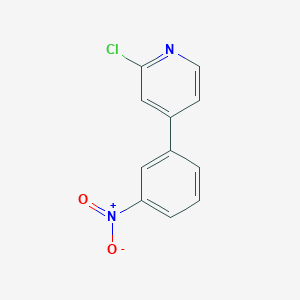
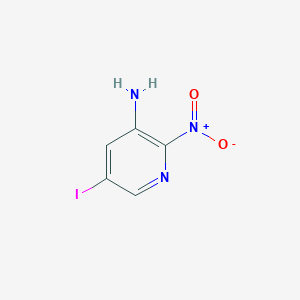
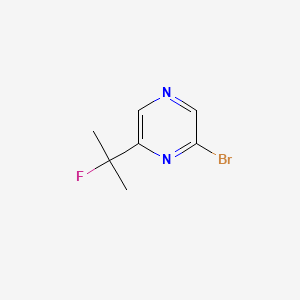

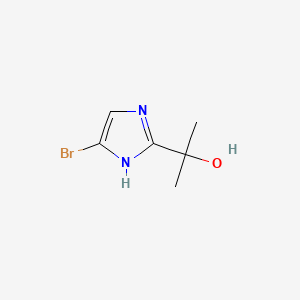


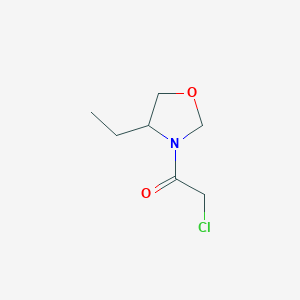

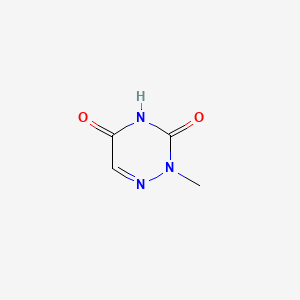
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)

